molecular formula C20H27N3O3 B5588396 5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5588396
M. Wt: 357.4 g/mol
InChI Key: GDPJGBKDAIVWHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to the compound , typically involves several steps, starting from basic building blocks to achieve the desired molecular complexity. The synthesis involves strategic incorporation of substituents into the benzimidazole core to enhance its activity and selectivity. For instance, Ogino et al. (2008) describe the optimization of lead compounds by incorporating substituents into the benzimidazole core, leading to potent and selective molecules (Ogino et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is often modified with various substituents to achieve desired chemical properties and biological activities. The structure-activity relationship (SAR) studies provide insights into how different modifications affect the molecule's function. For example, the incorporation of spiro[isobenzofuran-1(3H),1'-cyclohexan]-4'-yl groups into the benzimidazole core has been explored for enhancing the molecule's receptor affinity and selectivity (Ogino et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include substitutions, additions, and cyclizations that allow for the functionalization of the benzimidazole core. The synthesis and electrochemical properties of related compounds indicate the versatility of benzimidazole derivatives in undergoing chemical transformations to achieve desired functionalities (García et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications to the benzimidazole core and the introduction of different substituents can significantly alter these properties, affecting the compound's applicability in various scientific fields. For example, the synthesis of spirocyclic oxetane-fused benzimidazoles showcases the impact of structural changes on the compound's physical properties (Gurry et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity/basicity, and electrophilicity/nucleophilicity, of benzimidazole derivatives are crucial for their functional applications. These properties are determined by the molecular structure and the nature of substituents attached to the benzimidazole core. The study by Zeng et al. (2021) on the thermodynamic properties and DFT studies of a benzimidazole derivative provides insights into the compound's chemical behavior and its interactions at the molecular level (Zeng et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in materials science (e.g., in the preparation of perovskite-based devices ), the mechanism might involve its interactions with other components of the system.

properties

IUPAC Name

6-(2-azaspiro[4.4]nonane-2-carbonyl)-3-(2-ethoxyethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-26-12-11-23-17-6-5-15(13-16(17)21-19(23)25)18(24)22-10-9-20(14-22)7-3-4-8-20/h5-6,13H,2-4,7-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPJGBKDAIVWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCC4(C3)CCCC4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

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